2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a bromophenyl group, and an imidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Imidazole Introduction: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with 1H-imidazole in the presence of a base like potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the bromophenyl-quinoline intermediate with a suitable amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinoline core or the bromophenyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, potassium carbonate
Major Products
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced quinoline or bromophenyl derivatives
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom
Scientific Research Applications
2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the imidazole moiety can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide
- 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide
- 2-(4-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide
Uniqueness
2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the combination of the quinoline core and the imidazole moiety provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O/c23-17-8-6-16(7-9-17)21-14-19(18-4-1-2-5-20(18)26-21)22(28)25-10-3-12-27-13-11-24-15-27/h1-2,4-9,11,13-15H,3,10,12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYWUHMAYGHKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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